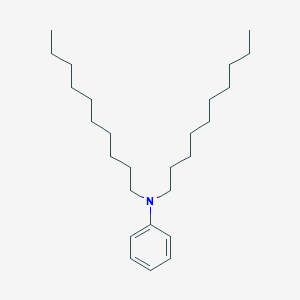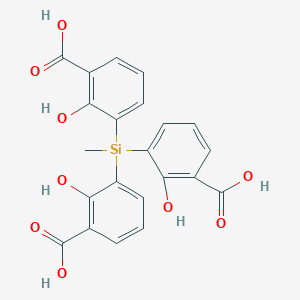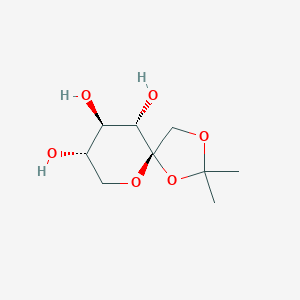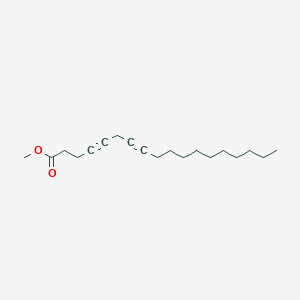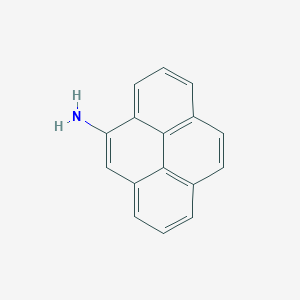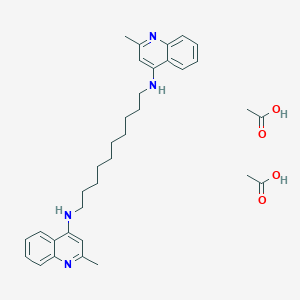
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate is a chemical compound that has been widely used in scientific research. It is also known as BQQ or Bisquinoline. BQQ is a fluorescent dye that has been used to study DNA and RNA interactions, metal ion detection, and cell imaging.
作用機序
The mechanism of action of BQQ involves its ability to bind to biomolecules such as DNA, RNA, and metal ions. The binding of BQQ to these biomolecules results in a change in its fluorescence emission. This change can be used to detect the presence of biomolecules or metal ions in a sample.
生化学的および生理学的効果
BQQ has no known biochemical or physiological effects. It is not a drug and is not used for human consumption. BQQ is used solely for scientific research purposes.
実験室実験の利点と制限
One advantage of using BQQ is its high sensitivity and selectivity for biomolecules and metal ions. BQQ can detect low concentrations of biomolecules and metal ions in a sample.
One limitation of using BQQ is its photobleaching properties. BQQ can lose its fluorescence emission over time when exposed to light. This can affect the accuracy of the results obtained from experiments using BQQ.
将来の方向性
There are several future directions for the use of BQQ in scientific research. One future direction is to develop new fluorescent probes based on the structure of BQQ. These new probes could have improved properties such as increased sensitivity and selectivity.
Another future direction is to use BQQ in the development of biosensors. Biosensors are devices that can detect the presence of biomolecules or metal ions in a sample. BQQ could be used as a component of biosensors to improve their sensitivity and selectivity.
Conclusion:
In conclusion, 1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate or BQQ is a fluorescent dye that has been widely used in scientific research. It has been used to study DNA and RNA interactions, metal ion detection, and cell imaging. BQQ has high sensitivity and selectivity for biomolecules and metal ions, but its photobleaching properties can affect the accuracy of results. There are several future directions for the use of BQQ in scientific research, including the development of new fluorescent probes and biosensors.
合成法
The synthesis of BQQ involves the reaction of 1,10-decanediamine with 2-methyl-4-quinolinecarboxaldehyde in the presence of acetic acid. The reaction produces a yellow-orange solid that can be purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BQQ has been used in various scientific research applications. It has been used as a fluorescent probe to study DNA and RNA interactions. BQQ can bind to the minor groove of DNA and RNA, which results in a change in its fluorescence emission. This change can be used to detect the presence of DNA or RNA in a sample.
BQQ has also been used to detect metal ions such as copper, zinc, and iron. BQQ can bind to metal ions, which results in a change in its fluorescence emission. This change can be used to detect the presence of metal ions in a sample.
BQQ has been used as a cell imaging agent. It can be used to label cells, which allows researchers to visualize the cells under a fluorescent microscope.
特性
CAS番号 |
19146-62-4 |
|---|---|
製品名 |
1,10-Decanediamine, N,N'-bis(2-methyl-4-quinolinyl)-, diacetate |
分子式 |
C34H46N4O4 |
分子量 |
574.8 g/mol |
IUPAC名 |
acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C30H38N4.2C2H4O2/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4) |
InChIキー |
KJLDLEIBEQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O |
その他のCAS番号 |
19146-62-4 |
同義語 |
1,12-bis((2-methylquinolin-4-yl)amino)dodecane UCL 1407 UCL-1407 UCL1407 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



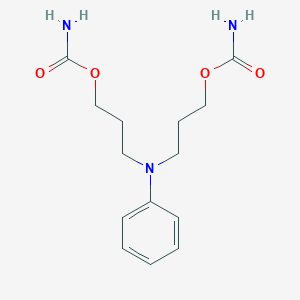
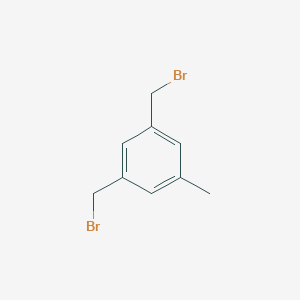
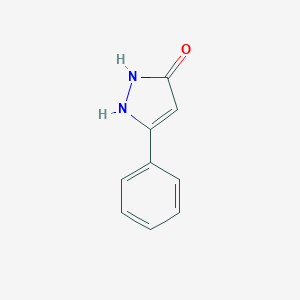
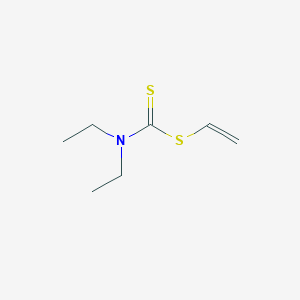
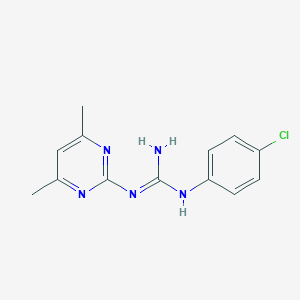
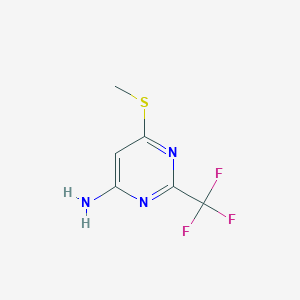
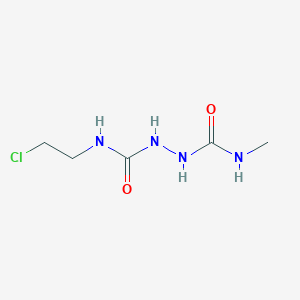
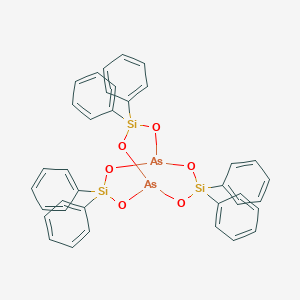
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
